

Efficacy and Pharmacodynamic Data of OSI-930 in GIST

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Compound Focus: Osi-930

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Aspect	Details
Trial Phase	Phase I (First-in-human)
Patient Group	19 heavily pretreated, imatinib-resistant GIST patients [1].
Primary Efficacy (RECIST)	11 of 19 patients (58%) achieved Stable Disease (SD). Median duration of SD was 126 days [1].
Metabolic Response (FDG-PET)	4 of 9 evaluated patients (44%) achieved a Partial Response (PR) on FDG-PET imaging [1].
Objective Tumor Shrinkage (RECIST)	No Partial Responses (PR) by RECIST criteria were reported in the GIST cohort [1].
Proof-of-Mechanism	Substantial decreases in plasma soluble VEGFR2 (sVEGFR2) levels were observed at twice-daily doses ≥ 400 mg, indicating anti-angiogenic target engagement [1].

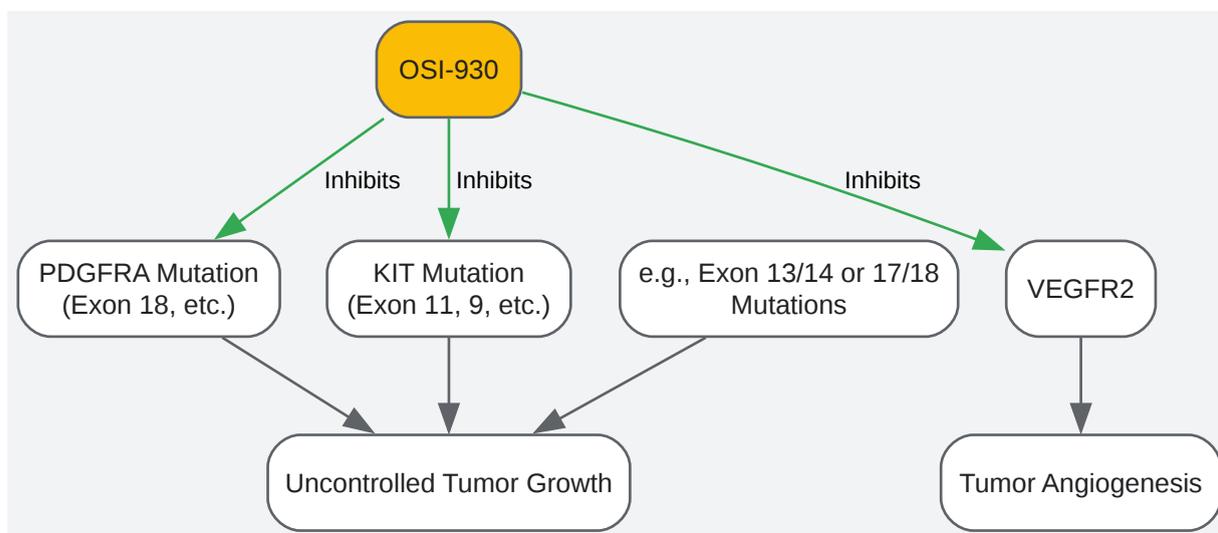
Experimental Protocol and Trial Design

For researchers, the methodology of the cited study is crucial for evaluation. Here are the key experimental details [1]:

- **Study Design:** Open-label, phase I dose-escalation trial conducted across three centers. It used a modified accelerated titration design.
- **Dosing Schedules:** **OSI-930** was administered orally in two schedules: once daily (up to 1600 mg) and twice daily (400 mg, 500 mg, and 600 mg). The **Maximum Tolerated Dose (MTD)** was established at **500 mg twice daily**.
- **Patient Selection:** Patients had histologically confirmed advanced solid tumors refractory to standard therapy. GIST patients were explicitly included and permitted to have had prior tyrosine kinase inhibitor therapy (e.g., imatinib, sunitinib).
- **Key Efficacy Assessments:**
 - **Tumor Response:** Assessed using **RECIST 1.0** criteria.
 - **Metabolic Activity:** Evaluated via ^{28}F -FDG-PET scans in a dedicated expansion cohort of GIST patients.
 - **Pharmacodynamic Biomarkers:** Levels of **plasma soluble VEGFR2 (sVEGFR2)** were measured as a biomarker for anti-angiogenic activity.
 - **Perfusion Imaging: Dynamic Contrast-Enhanced MRI (DCE-MRI)** was used in a separate expansion cohort to explore effects on tumor vasculature.

Mechanism of Action and Resistance Context

The following diagram illustrates the therapeutic context of **OSI-930**, highlighting its multi-targeted mechanism of action against key drivers of GIST progression and imatinib resistance [1] [2] [3].



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Interpretation and Research Implications

The data suggests that **OSI-930** has **clinically relevant antitumor activity** in imatinib-resistant GIST, though its effect appears to be primarily cytostatic (disease stabilization) rather than leading to tumor regression by standard RECIST criteria [1]. The metabolic responses seen on FDG-PET and the pharmacodynamic evidence of VEGFR2 inhibition support its proof-of-mechanism as a multi-targeted TKI.

- **Comparison with Contemporary Therapies:** While this data is from an early trial, it helps contextualize **OSI-930** within the landscape of GIST treatment. Second-line sunitinib, for example, also demonstrates activity against specific secondary mutations (particularly in KIT exon 13/14), with a reported median progression-free survival (PFS) of 6.3 months [2] [4]. The median duration of stable disease with **OSI-930** (126 days, or ~4.2 months) should be interpreted in the context of a heavily pretreated Phase I population.
- **Research Significance:** This study provided early clinical validation for simultaneously targeting KIT/PDGFR α and VEGFR pathways in GIST. This approach addresses both oncogenic signaling and tumor angiogenesis, which is a strategy employed by other approved TKIs like sunitinib and regorafenib [2] [4].

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References

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